molecular formula C11H17BrN2O3 B1447522 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide CAS No. 1501196-59-3

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide

Cat. No. B1447522
CAS RN: 1501196-59-3
M. Wt: 305.17 g/mol
InChI Key: ZUXLYBDYZOJPLY-UHFFFAOYSA-N
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Description

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide, also known as BDEPC, is an organic compound that has been found to have a range of applications in scientific research. This compound is used in biochemical research, as a model compound for drug discovery, and in the study of physiological effects of various compounds.

Scientific Research Applications

Stereochemistry in Drug Development

Stereochemistry plays a crucial role in the pharmacological profile of drugs. Research on stereochemically pure compounds, such as certain pyrrolidine derivatives, has demonstrated the importance of specific configurations for improving biological activity. This suggests that the structural features of 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide could be relevant for designing drugs with enhanced efficacy or specificity (Veinberg et al., 2015).

Crystal Engineering and Drug Formulation

In the realm of crystal engineering, halogen···halogen interactions are significant for designing cocrystals with desired properties. The study of 4-bromobenzamide derivatives highlights the potential of specific halogen interactions in forming stable cocrystals, which could be relevant for drug formulation and delivery systems (Tothadi et al., 2013).

Supramolecular Chemistry

Supramolecular capsules derived from calixpyrrole scaffolds demonstrate the utility of pyrrole derivatives in constructing molecular capsules for various applications, including drug delivery and molecular recognition. This underscores the potential of exploring this compound for similar applications (Ballester, 2011).

Environmental and Health Safety

Research on polybrominated dibenzo-p-dioxins and dibenzofurans emphasizes the importance of understanding the environmental and health impacts of brominated compounds. This is relevant for assessing the safety and regulatory compliance of new chemicals, including this compound (Mennear & Lee, 1994).

properties

IUPAC Name

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O3/c1-3-16-10(17-4-2)7-14-11(15)9-5-8(12)6-13-9/h5-6,10,13H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXLYBDYZOJPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CC(=CN1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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